molecular formula C19H22N6O4S B6542532 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-13-1

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542532
CAS No.: 1060279-13-1
M. Wt: 430.5 g/mol
InChI Key: NATKNCJAQIHVJQ-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine features a complex heterocyclic architecture with three key components:

Piperazine linker: A flexible six-membered diamine ring that enhances solubility and serves as a spacer between the benzodioxine sulfonyl and triazolopyridazine groups.

3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazine: A bicyclic heteroaromatic system with a triazole fused to pyridazine.

This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors, where the triazolopyridazine mimics purine bases in ATP-binding pockets.

Properties

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-2-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)30(26,27)14-3-4-15-16(13-14)29-12-11-28-15/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATKNCJAQIHVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from the precursor 2,3-dihydro-1,4-benzodioxine . The general synthetic route includes:

  • Formation of sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride under basic conditions.
  • Piperazine coupling : The subsequent reaction with a piperazine derivative containing a triazole moiety to introduce the desired functional groups.

Enzyme Inhibition

Research has demonstrated that derivatives of benzodioxine exhibit significant enzyme inhibitory activity. For instance:

  • Alpha-glucosidase and Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown promising results in inhibiting these enzymes, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Activity

Several studies have indicated that benzodioxine derivatives possess antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds within this class have been evaluated for their efficacy against various bacterial strains and fungi, showcasing potential as therapeutic agents .

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory activity:

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Case Studies

Recent case studies have highlighted the biological significance of similar compounds:

  • Study on Benzodioxine Derivatives : A study reported that derivatives exhibited significant inhibition against acetylcholinesterase and alpha-glucosidase enzymes. These findings support the potential use of such compounds in treating neurodegenerative diseases and metabolic disorders .
  • Antimicrobial Screening : Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that certain benzodioxine derivatives had notable inhibitory effects .

Research Findings

A comprehensive review of literature indicates several key findings regarding the biological activity of related compounds:

  • Diversity in Activity : The benzodioxine framework allows for modifications that can enhance biological activity across various targets.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzodioxine core significantly influence biological outcomes, emphasizing the importance of SAR studies in drug design .

Data Tables

Biological ActivityCompound TypeTargetReference
Enzyme InhibitionBenzodioxine DerivativeAlpha-glucosidase
Antimicrobial ActivityBenzodioxine DerivativeVarious Bacteria
Anti-inflammatory ActionBenzodioxine DerivativeCytokines

Scientific Research Applications

Research indicates that this compound exhibits promising biological properties:

  • Enzyme Inhibition : Studies have shown that derivatives of benzodioxine sulfonamides can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
  • Antimicrobial Properties : Compounds containing the benzodioxine structure have been evaluated for their antimicrobial activities against various pathogens. The presence of sulfonamide groups often enhances their efficacy .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antidiabetic Agents : Due to its ability to inhibit α-glucosidase, this compound may serve as a lead structure for developing new antidiabetic medications aimed at managing postprandial blood glucose levels.
  • Neuroprotective Agents : Given its activity against acetylcholinesterase, it may also be explored for neuroprotective therapies in conditions like Alzheimer's Disease.

Case Studies

Several studies have documented the efficacy of related compounds:

  • Study on Enzyme Inhibition : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various sulfonamides derived from benzodioxine. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, showing promising results for T2DM and AD treatments .
  • Antimicrobial Screening : Another research article investigated the antimicrobial properties of benzodioxine derivatives. The findings indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyridazine Derivatives

The triazolopyridazine core is critical for biological activity. Key comparisons include:

Substituent Position Compound Example Synthetic Method Yield logP Biological Relevance
6-Chloro 8-Chloro-6-substituted triazolopyridazine POCl₃, benzyl triethyl ammonium chloride ~60-70% 2.1 Improved reactivity for further substitution
6-Ethyl Target compound Likely via alkylation of precursor triazolopyridazine N/A ~3.2 Enhanced lipophilicity, membrane permeation
  • Ethyl vs.
Sulfonyl Group Variations
Sulfonyl Group Example Compound Electronic Effects Binding Affinity (Hypothetical)
Benzodioxine sulfonyl Target compound Electron-donating (O-atoms) High (due to H-bonding)
Phenyl sulfonyl Analogous aryl-sulfonyl derivatives Neutral/mildly electron-withdrawing Moderate
Naphthyl sulfonyl Bulky analogs Steric hindrance dominates Variable
  • The benzodioxine sulfonyl group in the target compound may improve solubility and target interaction compared to simpler aryl sulfonyl groups.

Pharmacokinetic Considerations

  • Piperazine Linker : Compared to morpholine or piperidine linkers, piperazine offers greater conformational flexibility and basicity, which may influence blood-brain barrier penetration or metabolic stability.

Key Observations

Synthesis : The triazolopyridazine core in the target compound is likely synthesized via methods analogous to , but with ethyl substitution requiring tailored alkylation steps .

Structure-Activity Relationship (SAR) :

  • Ethyl > Methyl: Higher lipophilicity improves cellular uptake.
  • Benzodioxine sulfonyl > Phenyl sulfonyl: Enhanced solubility and target engagement.

Toxicity: No direct evidence of carcinogenicity, unlike heterocyclic amines in processed meats (e.g., IQ) .

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